An In-depth Technical Guide to 2'-Nitroacetanilide: Chemical Properties and Structure
An In-depth Technical Guide to 2'-Nitroacetanilide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2'-Nitroacetanilide. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and structural elucidation.
Chemical Identity and Structure
2'-Nitroacetanilide, also known as N-(2-nitrophenyl)acetamide or o-nitroacetanilide, is an aromatic organic compound. Structurally, it consists of an acetamido group (-NHCOCH₃) attached to a benzene (B151609) ring, with a nitro group (-NO₂) substituted at the ortho position relative to the acetamido group.
Table 1: Chemical Identifiers of 2'-Nitroacetanilide
| Identifier | Value |
| IUPAC Name | N-(2-nitrophenyl)acetamide |
| Synonyms | o-Nitroacetanilide, 2-Nitroacetanilide, N-Acetyl-2-nitroaniline |
| CAS Number | 552-32-9 |
| Molecular Formula | C₈H₈N₂O₃[1][2] |
| SMILES | CC(=O)NC1=CC=CC=C1--INVALID-LINK--[O-] |
| InChI Key | BUNFNRVLMKHKIT-UHFFFAOYSA-N |
The presence of both an electron-donating acetamido group and an electron-withdrawing nitro group on the aromatic ring influences its chemical reactivity and physical properties.
Physicochemical Properties
The physicochemical properties of 2'-Nitroacetanilide are summarized in the table below, providing key data for laboratory and developmental applications.
Table 2: Physicochemical Properties of 2'-Nitroacetanilide
| Property | Value | Reference |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | Light green to light yellow crystalline solid | [1] |
| Melting Point | 90-94 °C | [1] |
| Boiling Point | No data available | |
| Density | 1.415 g/cm³ | |
| Solubility | Soluble in hot water, ethanol (B145695), ether, and acetone. Slightly soluble in cold water. | [1] |
Experimental Protocols
Synthesis of 2'-Nitroacetanilide via Ortho-Selective Nitration
The synthesis of 2'-Nitroacetanilide is typically achieved through the nitration of acetanilide (B955). Standard nitration with a mixture of nitric and sulfuric acids predominantly yields the para-isomer. However, ortho-selectivity can be enhanced by using a different nitrating agent, such as acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride (B1165640).
Materials:
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Acetanilide
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Acetic anhydride
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Concentrated nitric acid (70%)
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Concentrated sulfuric acid
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Ethanol
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Ice
Procedure:
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Preparation of Acetyl Nitrate: In a flask maintained at a low temperature (0-5 °C) using an ice bath, slowly add 10 mL of acetic anhydride to a mixture of 5 mL of concentrated nitric acid and 0.5 mL of concentrated sulfuric acid with constant stirring.
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Nitration Reaction: Dissolve 10 g of acetanilide in 20 mL of acetic anhydride in a separate flask, also cooled in an ice bath. To this solution, add the freshly prepared acetyl nitrate solution dropwise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
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Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature. Pour the mixture into 200 mL of ice-cold water with vigorous stirring. The crude product, a mixture of ortho and para isomers, will precipitate.
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Purification by Recrystallization: Collect the precipitate by vacuum filtration and wash with cold water. The separation of 2'-nitroacetanilide from the p-nitroacetanilide is achieved by fractional crystallization from ethanol. o-Nitroacetanilide is more soluble in ethanol than the para isomer. Dissolve the crude product in a minimum amount of hot ethanol. Upon cooling, the less soluble p-nitroacetanilide will crystallize first and can be removed by filtration. The filtrate, enriched with the ortho isomer, is then concentrated and cooled further to yield crystals of 2'-nitroacetanilide.
Workflow for the Synthesis of 2'-Nitroacetanilide
Analytical Methods
TLC is a rapid and effective method for monitoring the progress of the nitration reaction and assessing the purity of the final product.
Materials:
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Silica (B1680970) gel TLC plates
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Developing chamber
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Ethyl acetate (B1210297)
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UV lamp (254 nm)
Procedure:
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Sample Preparation: Dissolve a small amount of the reaction mixture or the purified product in a volatile solvent like ethyl acetate.
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Spotting: Using a capillary tube, spot the sample onto the baseline of a silica gel TLC plate.
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Development: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the mobile phase.
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Visualization: After the solvent front has reached near the top of the plate, remove the plate, allow it to dry, and visualize the spots under a UV lamp. 2'-Nitroacetanilide will appear as a UV-active spot. The Rf value can be calculated and compared to a standard.
FTIR spectroscopy is used to identify the functional groups present in the 2'-Nitroacetanilide molecule.
Procedure (Attenuated Total Reflectance - ATR):
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Background Spectrum: Record a background spectrum of the clean ATR crystal.
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Sample Application: Place a small amount of the solid 2'-Nitroacetanilide sample directly onto the ATR crystal.
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Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
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Data Analysis: Identify the characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group.
Table 3: Characteristic FTIR Absorption Bands for 2'-Nitroacetanilide
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3500 |
| C=O Stretch (Amide) | 1660 - 1700 |
| N-O Asymmetric Stretch (Nitro) | 1500 - 1560 |
| N-O Symmetric Stretch (Nitro) | 1335 - 1385 |
¹H NMR spectroscopy provides detailed information about the structure of the 2'-Nitroacetanilide molecule by showing the chemical environment of the hydrogen atoms.
Experimental Parameters:
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Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
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Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm)
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Instrument: 400 MHz or higher NMR spectrometer
Procedure:
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Sample Preparation: Dissolve approximately 10-20 mg of 2'-Nitroacetanilide in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.
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Spectrum Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
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Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the specific protons in the molecule.
Table 4: Expected ¹H NMR Chemical Shifts for 2'-Nitroacetanilide in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (Acetyl) | ~2.2 | Singlet |
| Aromatic Protons | 7.2 - 8.2 | Multiplets |
| -NH (Amide) | ~8.5 | Broad Singlet |
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research specifically detailing the biological activity and involvement of 2'-Nitroacetanilide in cellular signaling pathways. While some related nitroaromatic compounds have been investigated for their biological effects, direct evidence for 2'-Nitroacetanilide is not available in the public domain.
Given the presence of the nitroaromatic moiety, a feature found in some bioactive compounds, it is plausible that 2'-Nitroacetanilide could be investigated for various biological activities. However, without experimental data, any discussion of its role in signaling pathways would be purely speculative.
Logical Relationship Diagram for Potential Research
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and experimental protocols related to 2'-Nitroacetanilide. The provided data and methodologies offer a solid foundation for researchers and scientists working with this compound. The lack of information regarding its biological activity highlights a potential area for future research, which could uncover novel applications for 2'-Nitroacetanilide in the field of drug development and beyond.
